molecular formula C6H10N4 B6230406 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine CAS No. 933721-41-6

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine

Cat. No.: B6230406
CAS No.: 933721-41-6
M. Wt: 138.17 g/mol
InChI Key: WSCUAIXTOAYBPS-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine is a versatile triazolodiazepine scaffold of significant interest in medicinal chemistry research. This fused bicyclic structure is a key intermediate for investigating compounds that act on the central nervous system (CNS). Structurally related triazolobenzodiazepines, such as the pharmaceutical triazolam, are known to function as positive allosteric modulators of the GABA-A receptor . By enhancing the effect of the inhibitory neurotransmitter GABA, such compounds can produce sedative, hypnotic (sleep-inducing), and anxiolytic (anti-anxiety) properties . Research into novel triazolodiazepine analogues has demonstrated that modifications to the core structure can yield compounds with sedative activity , highlighting the research value of this scaffold for developing new psychoactive agents. Beyond CNS activity, structurally similar tetracyclic triazolodiazepine derivatives are also being explored in vitro for other properties, including cytotoxic properties . This compound is intended for research and development applications only. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or any human use. Researchers should handle all materials responsibly and in accordance with all applicable local, state, and federal regulations.

Properties

CAS No.

933721-41-6

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine

InChI

InChI=1S/C6H10N4/c1-2-7-4-6-9-8-5-10(6)3-1/h5,7H,1-4H2

InChI Key

WSCUAIXTOAYBPS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NN=CN2C1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The diazepine ring is then formed through further cyclization and ring closure reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced ring systems.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that derivatives of triazolo[4,3-a][1,4]diazepines exhibit significant antidepressant effects. These compounds modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. For example, studies have shown that certain derivatives can enhance mood and alleviate symptoms of depression in animal models .

1.2 Anxiolytic Properties
The anxiolytic (anti-anxiety) properties of triazolo[4,3-a][1,4]diazepines make them candidates for developing new anxiolytic medications. These compounds interact with GABA receptors in the central nervous system, leading to increased inhibitory neurotransmission and reduced anxiety levels. Clinical trials are ongoing to evaluate their efficacy and safety in humans .

1.3 Anticonvulsant Effects
Some derivatives have been investigated for their anticonvulsant properties. By enhancing GABAergic activity in the brain, they may provide therapeutic benefits for patients with epilepsy or other seizure disorders. Preliminary studies suggest that these compounds could offer a novel approach to managing seizures with fewer side effects compared to traditional anticonvulsants .

Pharmacology

2.1 Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the triazolo[4,3-a][1,4]diazepine structure affect biological activity. Researchers have identified key functional groups that enhance potency and selectivity for various targets within the central nervous system. This knowledge assists in designing more effective drugs with tailored therapeutic profiles .

2.2 Drug Delivery Systems
Recent advancements have explored the use of triazolo[4,3-a][1,4]diazepines in drug delivery systems. Their ability to form stable complexes with various drugs enhances solubility and bioavailability. This application is particularly relevant for poorly soluble drugs where triazolo[4,3-a][1,4]diazepines serve as carriers to improve therapeutic outcomes .

Material Science

3.1 Photonic Materials
Triazolo[4,3-a][1,4]diazepines have potential applications in the development of photonic materials due to their unique electronic properties. Their ability to absorb and emit light can be harnessed in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices .

3.2 Sensors
The chemical properties of triazolo[4,3-a][1,4]diazepines allow them to be utilized in sensor technology. These compounds can be engineered to detect specific ions or molecules through changes in fluorescence or conductivity when exposed to target analytes. This application is promising for environmental monitoring and biomedical diagnostics .

Case Studies

Study Focus Findings
Study 1Antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models using triazolo derivatives .
Study 2Anxiolytic propertiesIdentified a specific derivative that showed enhanced anxiolytic effects compared to benzodiazepines .
Study 3Anticonvulsant activityFound that certain compounds effectively reduced seizure frequency in animal models of epilepsy .
Study 4Drug delivery systemsDeveloped a formulation using triazolo compounds that improved the bioavailability of a poorly soluble drug by 50% .
Study 5Sensor technologyCreated a sensor capable of detecting environmental pollutants with high sensitivity using functionalized triazolo compounds .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Profiles

Key analogs and their modifications are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Findings References
XLi-JY-DMH 6-(2-chlorophenyl), 8-ethynyl, 1-methyl C₁₈H₁₅ClN₄ 338.79 High α2/α3 subtype selectivity; potent anxiolytic in vivo without sedation
SH-TRI-108 6-(pyridin-2-yl), 8-ethynyl, 1-methyl C₁₇H₁₄N₆ 302.33 Moderate α2/α3 affinity; improved metabolic stability
Bromazolam 8-bromo, 1-methyl, 6-phenyl C₁₇H₁₂BrN₅ 366.21 High potency as a benzodiazepine analog; sedative-hypnotic effects
3-Bromo derivative 3-bromo, 6,7,8,9-tetrahydro C₆H₁₀BrClN₄ 253.53 Used as a synthetic intermediate for further functionalization
4-{5H...azepin-3-ylmethyl}aniline 3-aminophenylmethyl substitution C₁₄H₁₈N₄ 242.32 Enhanced solubility; potential for CNS-targeted prodrugs
Carbaldehyde derivative 3-carbaldehyde substitution C₉H₁₁N₃O 177.20 Reactive site for conjugation; used in probe development

Structural and Functional Insights

  • Substitution at Position 8 :

    • Ethynyl groups (XLi-JY-DMH, SH-TRI-108) enhance α2/α3 subtype selectivity by sterically hindering interactions with α1-containing receptors, reducing sedative side effects .
    • Bromo substituents (Bromazolam, 3-bromo derivative) increase lipophilicity and receptor binding affinity but may elevate sedation risks .
  • Substitution at Position 6 :

    • 2-Chlorophenyl (XLi-JY-DMH) improves GABAergic potency, while pyridin-2-yl (SH-TRI-108) introduces hydrogen-bonding capabilities, enhancing metabolic stability .
  • Functional Group Additions :

    • Carbaldehyde and aniline derivatives (e.g., 4-{5H...azepin-3-ylmethyl}aniline) enable covalent modifications for targeted drug delivery or imaging applications .

Biological Activity

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound belongs to the class of triazoloazepines and is characterized by a triazole ring fused with a diazepine structure. Its molecular formula is C8H10N4C_8H_{10}N_4 with a molecular weight of approximately 174.20 g/mol. The compound's unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary data suggest potential cytotoxic effects against various cancer cell lines.
  • CNS Activity : The compound may exhibit anxiolytic and sedative effects similar to traditional benzodiazepines.

The mechanism of action involves interaction with specific receptors in the central nervous system (CNS) and modulation of neurotransmitter systems. The compound likely binds to GABA_A receptors, enhancing inhibitory neurotransmission.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound on different cancer cell lines (e.g., MCF-7 for breast cancer). The results demonstrated a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54920

CNS Effects

Behavioral studies in animal models indicated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests. This suggests potential anxiolytic properties comparable to established benzodiazepines.

Case Studies

  • Case Study on Anticancer Effects : A research group conducted an experiment using MCF-7 cells treated with various concentrations of the compound. The findings revealed that concentrations above 20 µM significantly reduced cell proliferation.
  • CNS Activity Investigation : In a study assessing the anxiolytic effects in rodents, doses of 5 mg/kg showed significant reduction in anxiety-related behaviors compared to control groups.

Q & A

Q. Key Considerations :

  • Solvent choice (DMFA or acetic acid) impacts reaction efficiency and purity.
  • Recrystallization from DMFA/i-propanol mixtures improves yield .

How are structural ambiguities in triazolodiazepine derivatives resolved using spectroscopic methods?

Basic Research Focus
Structural confirmation relies on:

  • 1H/13C NMR : Assigns substituent environments (e.g., distinguishing methyl groups at N9 vs. C3 in 9-methyl derivatives) .
  • IR Spectroscopy : Confirms carbonyl (C=O) and triazole ring vibrations (e.g., 1650–1700 cm⁻¹ for lactam carbonyls) .
  • Mass Spectrometry : Fragmentation patterns differentiate isomers (e.g., triazolo vs. pyrazolo regioisomers) .

Troubleshooting Tip : Conflicting NOE (Nuclear Overhauser Effect) data may arise from conformational flexibility in the diazepine ring; variable-temperature NMR can resolve dynamic effects .

What pharmacological targets are commonly associated with triazolodiazepine scaffolds?

Basic Research Focus
While specific targets for this compound are under investigation, structurally related triazolodiazepines show:

  • GABA-A receptor modulation : Analogous to benzodiazepines, via interactions with the α/γ subunit interface .
  • Antimicrobial activity : Quaternary salts (e.g., 3-arylaminomethyl derivatives) disrupt bacterial membrane integrity .

Q. Methodological Insight :

  • Use radioligand binding assays (e.g., [3H]-flunitrazepam displacement) to screen for CNS activity .

How can Design of Experiments (DoE) optimize reaction conditions for triazolodiazepine synthesis?

Advanced Research Focus
DoE minimizes trial-and-error by statistically modeling variables:

  • Critical Parameters : Temperature (80–120°C), solvent polarity (DMFA vs. DMSO), and stoichiometry (acid:hydrazide ratio) .
  • Output Optimization : Use a central composite design to maximize yield and purity. For example, achieved optimal yields at 100°C with 1.5:1 acid:CDI ratio .

Case Study : A Plackett-Burman design reduced 15 experimental variables to three key factors (reflux time, solvent volume, cooling rate), cutting development time by 40% .

What computational strategies enhance reaction design for novel triazolodiazepine derivatives?

Q. Advanced Research Focus

  • Quantum Chemical Calculations : Predict cyclization barriers for [3+2] cycloadditions (e.g., tricyclic derivatives via azepine-hydrazone rearrangements) .
  • Machine Learning : Train models on existing reaction datasets to predict viable substituents (e.g., trifluoromethyl groups at C3 improve metabolic stability) .

Q. Workflow :

Simulate transition states for key steps (e.g., ring closure).

Validate with experimental kinetics (e.g., Arrhenius plots).

Iterate via feedback loops (computation → synthesis → data analysis) .

How are contradictions in biological activity data addressed for structurally similar analogs?

Advanced Research Focus
Discrepancies often arise from:

  • Subtle structural variations : Compare 9-methyl vs. 9-phenyl analogs; methyl groups may enhance CNS penetration, while phenyl groups favor peripheral targets .
  • Assay conditions : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) to reduce variability .

Q. Resolution Strategy :

  • Generate a SAR (Structure-Activity Relationship) table (Table 1) to correlate substituents with activity .

Q. Table 1. SAR for Selected Triazolodiazepines

Substituent PositionGroupBiological Activity (IC50)Reference
C3CF₃Anticancer: 12 µM
N9MethylAntimicrobial: 8 µg/mL

What novel synthetic routes (e.g., cycloadditions) expand triazolodiazepine diversity?

Q. Advanced Research Focus

  • [3+2] Cycloaddition : React hydrazonoyl chlorides with strained azepines to form tricyclic derivatives (e.g., benzo-fused triazolodiazepines) .
  • Photocatalyzed C–H activation : Introduce aryl groups at C7 using Ir(III) catalysts under blue light .

Key Insight : Rearrangement reactions (e.g., Beckmann) post-cyclization diversify the scaffold without additional protection steps .

How are quaternary salts of triazolodiazepines synthesized for improved bioavailability?

Q. Advanced Research Focus

  • Alkylation : Treat tertiary amines (e.g., N7) with methyl iodide in acetonitrile to form water-soluble salts .
  • Counterion Screening : Compare chloride vs. tosylate salts for enhanced crystallinity and dissolution rates .

Q. Analytical Validation :

  • Conduct pH-solubility profiling and DSC (Differential Scanning Calorimetry) to confirm salt stability .

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